Welcome to the BenchChem Online Store!
molecular formula C14H15N3O2 B8347395 phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No. B8347395
M. Wt: 257.29 g/mol
InChI Key: QKRMMFZLPHEQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07288537B2

Procedure details

A solution of 5-Cyclopropyl-2-methyl-2H-pyrazol-3-ylamine (3.0 g, 22 mmol) (65 ml) and sodium bicarbonate (2 g, 24 mmol) in THF is cooled to 0° C. Phenylchloroformate (3.4 g, 22 mmol) is added dropwise over 15 minutes. The reaction mixture is allowed to warm to ambient temperature and stirred for 5 hours, then filtered and the filtrate partitioned between ethylacetate and water. The organic phase is washed with water, 5% aqueous citric acid solution and brine, dried over MgSO4 and evaporated to afford (5-Cyclopropyl-2-methyl-2H-pyrazol-3-yl)-carbamic acid phenyl ester. [M+H] 258.17.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([NH2:10])[N:7]([CH3:9])[N:8]=2)[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].[C:16]1([O:22][C:23](Cl)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1>[C:16]1([O:22][C:23](=[O:24])[NH:10][C:6]2[N:7]([CH3:9])[N:8]=[C:4]([CH:1]3[CH2:3][CH2:2]3)[CH:5]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
C1(CC1)C=1C=C(N(N1)C)N
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate partitioned between ethylacetate and water
WASH
Type
WASH
Details
The organic phase is washed with water, 5% aqueous citric acid solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC=1N(N=C(C1)C1CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.